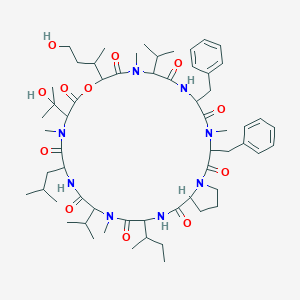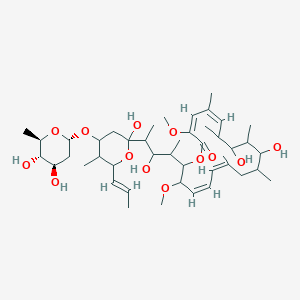![molecular formula C17H12IN5OS B233980 3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It also binds to the sigma-1 receptor, which is involved in various cellular functions, including calcium signaling, stress response, and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and enhance cognitive function and memory in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and modulation of cellular processes. However, one limitation is its potential toxicity and lack of selectivity for certain cell types, which may limit its therapeutic applications.
Orientations Futures
For research on 3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide include further studies on its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Additionally, research may focus on developing more selective and less toxic analogs of this compound for improved therapeutic applications. Finally, studies may investigate the potential use of this compound as a tool for studying specific cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the reaction of 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzylamine with 3-iodobenzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential to enhance cognitive function and memory.
Propriétés
Formule moléculaire |
C17H12IN5OS |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
3-iodo-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H12IN5OS/c18-14-3-1-2-13(8-14)15(24)19-9-11-4-6-12(7-5-11)16-22-23-10-20-21-17(23)25-16/h1-8,10H,9H2,(H,19,24) |
Clé InChI |
CHJNSBWRJZWYGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

